![molecular formula C17H22N2O4 B5401850 ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate](/img/structure/B5401850.png)
ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate, commonly known as EDP-420, is a novel compound that has shown potential in various scientific research applications. It is a piperidine-based compound that has a unique chemical structure and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
EDP-420 has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control.
Mécanisme D'action
The mechanism of action of EDP-420 involves the inhibition of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes.
Biochemical and Physiological Effects:
EDP-420 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, leading to analgesic effects, anti-inflammatory effects, and anxiolytic effects. It has also been found to have potential in the treatment of various diseases, including pain, inflammation, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EDP-420 is its high potency and selectivity for the FAAH enzyme. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of EDP-420 is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on EDP-420. One of the main areas of interest is the potential use of EDP-420 in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Another area of interest is the development of more potent and selective inhibitors of the FAAH enzyme, which could have even greater therapeutic potential. Additionally, there is a need for further research on the pharmacokinetics and toxicology of EDP-420, in order to better understand its safety and efficacy in humans.
Conclusion:
EDP-420 is a novel compound that has shown potential in various scientific research applications. It is a potent and selective inhibitor of the FAAH enzyme, which has been implicated in various physiological processes. EDP-420 has been found to have various biochemical and physiological effects in preclinical studies, and has potential in the treatment of various diseases. However, further research is needed to fully understand its safety and efficacy in humans, and to develop more potent and selective inhibitors of the FAAH enzyme.
Méthodes De Synthèse
The synthesis of EDP-420 involves the reaction of 2,3-dihydro-1-benzofuran-7-carboxylic acid with piperidine-3-carboxylic acid, followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through various chromatographic techniques. The yield of the reaction is typically high, and the compound can be obtained in pure form with high purity.
Propriétés
IUPAC Name |
ethyl 1-(2,3-dihydro-1-benzofuran-7-carbonylamino)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-22-17(21)13-6-4-9-19(11-13)18-16(20)14-7-3-5-12-8-10-23-15(12)14/h3,5,7,13H,2,4,6,8-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCBRNYSALAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)NC(=O)C2=CC=CC3=C2OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.